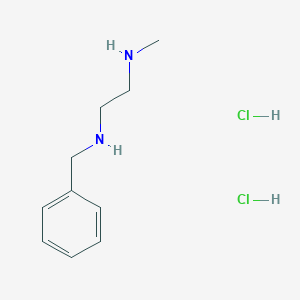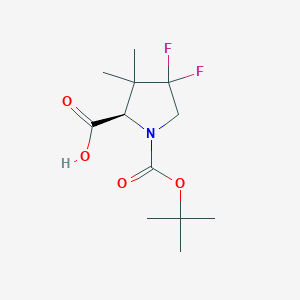
(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrrolidine ring with difluoro and dimethyl substituents, as well as a Boc-protected carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor, such as a di-substituted amino acid derivative, under acidic or basic conditions. The difluoro and dimethyl groups are introduced through specific halogenation and methylation reactions, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反应分析
Types of Reactions: (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to its corresponding ester or amide.
Reduction: Reduction of the difluoro groups to difluoromethyl groups.
Substitution: Replacement of the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as thionyl chloride or carbodiimides (e.g., DCC, EDC) are used.
Reduction: Metal hydrides (e.g., lithium aluminum hydride) or hydrogenation catalysts (e.g., palladium on carbon) are employed.
Major Products Formed: The major products formed from these reactions include various esters, amides, and other derivatives of the original compound, which can be further utilized in subsequent synthetic steps or applications.
科学研究应用
Chemistry: In chemistry, (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, as well as to develop inhibitors or probes for biological targets. Its difluoro and dimethyl groups can enhance binding affinity and specificity.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. For example, they could be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.
相似化合物的比较
(S)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid
(R)-1-Boc-3,3-dimethylpyrrolidine-2-carboxylic acid
(R)-1-Boc-4,4-difluoropiperidine-2-carboxylic acid
Uniqueness: (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both difluoro and dimethyl groups on the pyrrolidine ring
属性
IUPAC Name |
(2R)-4,4-difluoro-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-12(13,14)11(4,5)7(15)8(16)17/h7H,6H2,1-5H3,(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKSOLPMSVHHRU-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
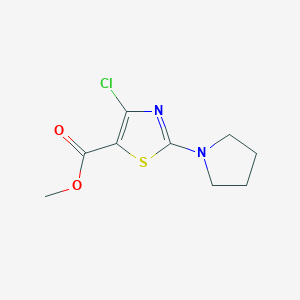

![2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2814815.png)
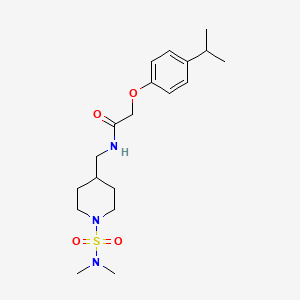

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)
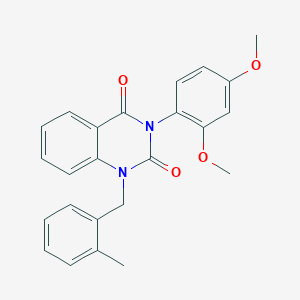
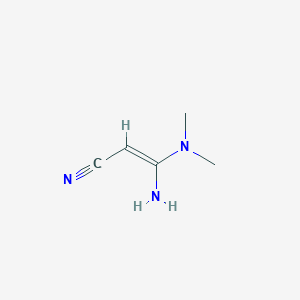
![4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2814826.png)
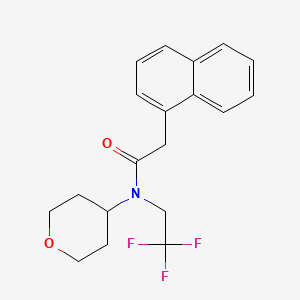
![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2814828.png)
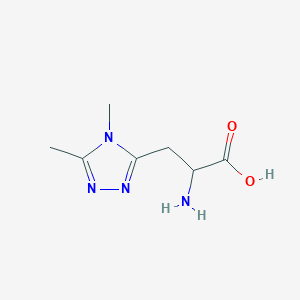
![methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2814830.png)
